Stiripentol is a novel antiepileptic drug primarily used in the treatment of Dravet syndrome and other forms of epilepsy. It is classified as a long-chain fatty acid derivative and is recognized for its unique mechanism of action, which distinguishes it from other antiepileptic medications. The compound's structural formula is characterized by a complex arrangement that includes multiple aromatic rings and functional groups, contributing to its pharmacological properties.
Stiripentol was originally developed from natural compounds, with its synthesis being a focus of various research studies. It is classified under the category of anticonvulsants and specifically as an inhibitor of lactate dehydrogenase (LDH), which plays a role in metabolic processes. The chemical name for stiripentol is 4-(2-methylallyl)-1,2-dihydroxy-3-(3,4-methylenedioxyphenyl)-1-butanone, and its CAS number is 49763-96-4 .
The synthesis of stiripentol has been approached through various methods, including:
The yield from these methods can vary significantly; the one-pot synthesis method has been reported to achieve yields over 90% under optimized conditions .
Stiripentol possesses a complex molecular structure characterized by:
Stiripentol undergoes several chemical reactions during its synthesis:
These reactions highlight the versatility and complexity involved in synthesizing stiripentol.
Stiripentol's mechanism of action primarily involves enhancing GABAergic activity in the central nervous system. It acts as an inhibitor of lactate dehydrogenase, which is critical for energy metabolism in neurons. This inhibition may lead to increased levels of pyruvate and decreased lactate production, ultimately resulting in reduced neuronal excitability . Additionally, stiripentol modulates ion channels associated with neurotransmission, further contributing to its anticonvulsant effects.
Stiripentol is primarily utilized in clinical settings for:
Stiripentol (STP), chemically described as 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol, was first synthesized in 1978 by researchers at the French pharmaceutical company Biocodex [3] [4]. This chiral molecule belongs to the structural class of α-ethylene alcohols, characterized by an allylic alcohol moiety attached to an aromatic system containing a methylenedioxy (benzodioxole) ring [4] [6]. The presence of a chiral center at the C3 position results in two enantiomers: R-(+)-stiripentol and S-(-)-stiripentol, with the racemic mixture being used therapeutically [6]. Early structure-activity relationship studies revealed significant differences in pharmacological activity between the enantiomers, with the R enantiomer demonstrating approximately 2.5-fold greater potency than its S counterpart in preclinical anticonvulsant models [4] [6]. The benzodioxole moiety contributed to the molecule's unique physicochemical properties, including high lipophilicity that would later prove significant for blood-brain barrier penetration. Initial synthetic approaches employed crossed-aldol condensation chemistry using lithium enolates, followed by regioselective reduction of the resulting α,β-unsaturated ketones [8]. These methods produced racemic mixtures that required chiral resolution techniques for enantiopure separation, presenting early manufacturing challenges that were later optimized for industrial-scale production.
Early pharmacological characterization demonstrated stiripentol's broad-spectrum anticonvulsant properties across multiple animal seizure models. In rodent studies, stiripentol exhibited significant activity against pentylenetetrazole (PTZ)-induced seizures, maximal electroshock (MES) models, and bicuculline-induced convulsions, suggesting a potential effect on GABAergic neurotransmission [1] [6]. Quantitative studies established an ED₅₀ of 130 mg/kg against PTZ-induced seizures in mice following intraperitoneal administration, demonstrating potency comparable to established antiepileptic drugs of the era [6].
Table 1: Summary of Stiripentol's Preclinical Anticonvulsant Profile in Animal Models
Seizure Model | Species | Protective Effect | Proposed Mechanism |
---|---|---|---|
Pentylenetetrazole (PTZ) | Mouse | ED₅₀ = 130 mg/kg (i.p.) | GABAergic enhancement |
Maximal electroshock (MES) | Rat | Significant protection | Unknown |
Bicuculline-induced | Mouse | Complete suppression | GABA_A receptor modulation |
Alumina-induced focal epilepsy | Rhesus monkey | Reduced seizure frequency | Broad anticonvulsant activity |
Photosensitive epilepsy | Baboon | Abolished generalized seizures | Cortical excitability reduction |
The translational significance of stiripentol was further established in primate models of epilepsy. In the alumina-induced focal epilepsy model in rhesus monkeys, stiripentol significantly reduced seizure frequency and duration, providing critical proof-of-concept for potential human efficacy [4] [6]. Perhaps most compelling was its efficacy in the photosensitive baboon model (Papio papio), where stiripentol administration abolished generalized seizures in response to intermittent light stimulation [6]. These primate studies provided substantial evidence for stiripentol's unique ability to modulate cortical excitability and suppress seizure propagation. Beyond acute seizure models, chronic administration studies in rodents demonstrated dose-dependent plasma concentrations of 4-22 mg/L correlated with therapeutic efficacy against absence seizures, establishing an initial therapeutic concentration range that would later inform human dosing strategies [1]. Biochemical analyses during this period revealed stiripentol's dual action on GABA systems: inhibition of synaptosomal GABA reuptake and blockade of GABA transaminase (GABA-T) activity, leading to increased brain GABA levels [1] [6]. These findings positioned stiripentol as a novel GABA modulator distinct from benzodiazepines and barbiturates in its molecular interactions.
Initial clinical development in the 1980s pursued stiripentol as a broad-spectrum antiseizure medication for refractory epilepsies in adults. Early open-label trials demonstrated some efficacy against focal seizures, but a phase III trial failed to establish sufficient benefit for regulatory approval as a monotherapy for general epilepsy populations [4] [11]. This setback prompted a strategic reevaluation of stiripentol's development path. A pivotal shift occurred in 1999-2000 when clinical investigations revealed stiripentol's exceptional efficacy in a specific pediatric epilepsy disorder. French investigator Christian Chiron and colleagues conducted an open-label study (1999) demonstrating that 10 of 20 children with severe myoclonic epilepsy in infancy (SMEI, later termed Dravet syndrome) responded positively to stiripentol add-on therapy with clobazam [3]. This was rapidly followed by a landmark randomized controlled trial (2000) in which 15 of 21 Dravet patients receiving stiripentol with valproate and clobazam achieved clinically significant seizure reduction compared to controls [3]. These findings were corroborated by Italian investigators, cementing the disease-specific efficacy profile. The mechanistic rationale for this specificity emerged when Dravet syndrome was genetically linked to SCN1A haploinsufficiency (2001), which impairs sodium channel function in GABAergic interneurons. Stiripentol's GABA-enhancing properties specifically addressed this pathological interneuron dysfunction, explaining its superior efficacy in Dravet syndrome compared to other epilepsies [6] [10]. This mechanistic understanding transformed stiripentol's development trajectory toward orphan drug designation.
Table 2: Key Milestones in Stiripentol's Regulatory Pathway for Dravet Syndrome
Year | Regulatory Milestone | Significance |
---|---|---|
2001 | Orphan Drug Designation (EU/3/01/071) by EMA | First formal recognition as Dravet therapy |
2001 | Compassionate Use Program in USA | Early access for severe cases |
2007 | European Market Authorization (Diacomit®) | First formal approval with specific indication |
2012 | Approval in Japan and Canada | International regulatory recognition |
2018 | FDA Approval (United States) | Formal approval for ages ≥2 years with clobazam |
2022 | FDA Expanded Indication (≥6 months) | Broadened access to younger pediatric patients |
Based on compelling clinical data and mechanistic rationale, the European Medicines Agency (EMA) granted stiripentol orphan drug designation (EU/3/01/071) in December 2001 for treatment of severe myoclonic epilepsy in infancy [10]. This designation recognized both the rarity of Dravet syndrome (estimated prevalence: 1/15,500-1/40,000) and the "significant benefit" stiripentol offered over existing therapies [2] [10]. The United States followed with compassionate use provisions, allowing access while formal approvals were pursued. In January 2007, stiripentol received European marketing authorization under the brand name Diacomit® as adjunctive therapy with clobazam and valproate for Dravet syndrome [3] [10]. This approval represented a watershed moment as the first targeted therapy for this devastating condition. Subsequent approvals followed in Japan (2012), Canada (2013), and critically, the United States (2018), where it was approved specifically for seizures associated with Dravet syndrome in patients two years and older taking clobazam [4]. The most recent expansion came in 2022 when the FDA extended the U.S. indication to include patients six months and older, facilitating earlier intervention [3]. Throughout this regulatory evolution, stiripentol maintained its status as a specifically targeted adjunctive therapy rather than a broad-spectrum antiseizure drug, with no clinical data supporting monotherapy use in Dravet syndrome [4]. Its development represents a paradigm shift in antiepileptic drug development—from broad application to precision medicine for a genetically defined neurological disorder.
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6